6-Chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound belonging to the indazole derivative class. This compound features a chloro group at the 6th position, a 3-fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring. Indazole derivatives are recognized for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications in fields such as oncology and neurology.
The compound is synthesized using various chemical methods starting from commercially available precursors. Its synthesis has been documented in scientific literature, highlighting its potential bioactivity and therapeutic applications.
6-Chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione is classified as an indazole derivative. Indazoles are heterocyclic compounds that contain a five-membered ring composed of two nitrogen atoms and three carbon atoms. This specific derivative is further characterized by its functional groups, which contribute to its chemical reactivity and biological activity.
The synthesis of 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Advanced catalysts and purification techniques such as recrystallization or chromatography may be employed during industrial production to enhance these parameters.
The molecular formula of 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione is , with a molecular weight of approximately 291.66 g/mol. The structure can be represented using various notations:
The compound's crystal structure can be analyzed using X-ray diffraction techniques to elucidate its three-dimensional arrangement of atoms.
6-Chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione can participate in various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione primarily involves its interaction with biological targets such as protein kinases. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against protein kinase B/Akt, which plays a critical role in cell signaling pathways related to growth and survival in cancer cells. The dual inhibitory effects on both activity and phosphorylation of Akt1 have been observed in specific tumor cell lines.
The physical properties of 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 291.66 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; specific solubility data may vary |
6-Chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione has significant scientific uses primarily in medicinal chemistry due to its potential as an anticancer agent. Its ability to inhibit key signaling pathways makes it a candidate for further development in cancer therapies. Additionally, ongoing research may explore its applications in other therapeutic areas such as inflammation and neurodegenerative diseases.
Indazole derivatives represent a privileged scaffold in modern anticancer drug development due to their structural versatility and capacity for targeted molecular interactions. These bicyclic nitrogen-containing heterocycles exhibit planar aromaticity and tautomeric flexibility (1H/2H-indazole forms), enabling diverse binding modalities with biological targets [2] [4]. The indazole nucleus serves as the pharmacophoric core in several FDA-approved oncology drugs, including pazopanib (Votrient®) for renal cell carcinoma and axitinib for advanced renal cancer, demonstrating the clinical validation of this chemotype [2] [9]. Indazole-based compounds demonstrate multifaceted mechanisms against cancer hallmarks, including kinase inhibition, tubulin interaction, and induction of apoptosis, positioning them as versatile scaffolds for rational drug design [4] [9].
The indazole scaffold's therapeutic utility stems from:
Table 1: Clinically Approved Indazole-Based Anticancer Agents
Drug Name | Molecular Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Pazopanib | VEGFR/PDGFR/c-Kit | Renal cell carcinoma | 5-methyl-N⁴-(2-methyl-3H-indazol-6-yl)pyrimidine-2,4-diamine |
Axitinib | VEGFR1-3 | Advanced renal cell carcinoma | 2-(3-(1H-indazol-6-yl)ureido)thiazole-5-carboxamide |
Niraparib | PARP1/2 | Ovarian cancer | 6-(4-fluorophenyl)-1H-indazole-3-carboxamide |
Entrectinib | TRK/ROS1/ALK | NTRK fusion-positive solid tumors | 6-(5-fluoro-1H-indazol-5-yl)imidazo[1,2-b]pyridazine |
5-Arylaminoindazole-4,7-diones constitute a specialized chemotype characterized by their ortho-quinone functionality, which confers distinctive redox and electronic properties critical for kinase inhibition. These derivatives exhibit:
Table 2: Structure-Activity Relationship of 5-Arylamino-6-chloroindazole-4,7-diones
Arylamino Substituent | Akt1 IC₅₀ (µM) | Cellular Activity (PC-3) | Key Interactions |
---|---|---|---|
3-Fluoroanilino | 0.12 | ++++ | H-bond with βAsn251, π-stacking βPhe438 |
4-Fluoroanilino | 0.35 | +++ | Hydrophobic pocket occupation |
Unsubstituted anilino | 1.8 | ++ | Reduced hydrophobic interaction |
2,4-Difluoroanilino | 0.09 | ++++ | Enhanced van der Waals contacts |
6-Chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione represents a structurally optimized derivative within the 5-arylaminoindazole-4,7-dione class. Its chemical attributes include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: